N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Description
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a hybrid heterocyclic compound featuring a benzothiazole core fused with a quinoline moiety. The benzothiazole ring is substituted with a methoxy group at position 4 and a nitro group at position 6, while the quinoline component is linked to a phenyl group at position 2 and an amide bond at position 2.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4S/c1-32-20-11-15(28(30)31)12-21-22(20)26-24(33-21)27-23(29)17-13-19(14-7-3-2-4-8-14)25-18-10-6-5-9-16(17)18/h2-13H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBTULHSXWDCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core linked to a benzothiazole moiety, with methoxy and nitro substituents enhancing its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various quinoline derivatives found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10.5 | Apoptosis induction |
| Compound B | K562 | 8.7 | Cell cycle arrest |
| N-(4-methoxy-6-nitro...) | PC-3 | 9.86 | ROS accumulation |
Antibacterial Activity
Benzothiazole derivatives have also been reported for their antibacterial properties. The compound's structure suggests potential interaction with bacterial enzymes or membranes, leading to inhibition of bacterial growth. In vitro studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 12 µg/mL |
| Compound D | Escherichia coli | 15 µg/mL |
| N-(4-methoxy-6-nitro...) | Pseudomonas aeruginosa | 10 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of N-(4-methoxy-6-nitro...) has been explored in various studies. Compounds within this class have demonstrated the ability to inhibit nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS), suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
Case Studies
- Case Study on Anticancer Efficacy : A recent study focused on a series of benzothiazole derivatives, including N-(4-methoxy-6-nitro...). The results indicated that this compound significantly inhibited the proliferation of PC-3 cells by inducing apoptosis through ROS-mediated pathways.
- Case Study on Antibacterial Activity : Another investigation assessed the antibacterial efficacy of various quinoline derivatives against common pathogens. The study concluded that N-(4-methoxy-6-nitro...) exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for development as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Methylsulfonyl (in ) and methoxy groups (in ) alter electronic properties and solubility. Methylsulfonyl may enhance binding to polar enzyme pockets, while methoxy increases lipophilicity.
- Quinoline vs. Benzamide: Quinoline’s planar structure facilitates intercalation with DNA or proteins, whereas benzamide derivatives (e.g., ) lack this feature, possibly reducing cytotoxicity .
- Amide Linker Variations :
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
- Spectral Insights: The target compound’s IR spectrum would show a strong C=O stretch (~1680 cm⁻¹) and nitro group vibrations (~1520/1350 cm⁻¹), consistent with . 1H NMR would distinguish the methoxy group (~3.8 ppm) and aromatic protons in the quinoline and benzothiazole rings, similar to analogues in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
